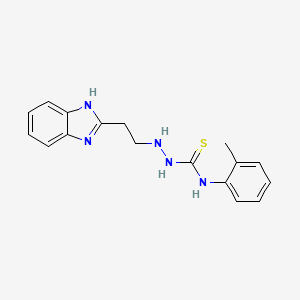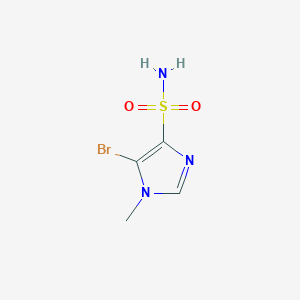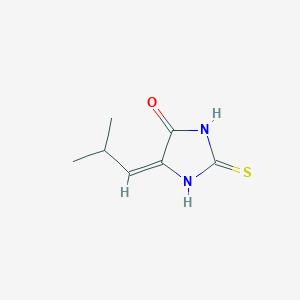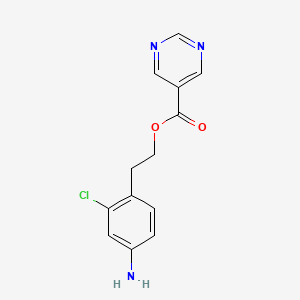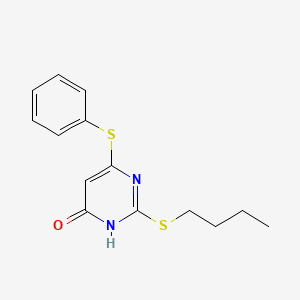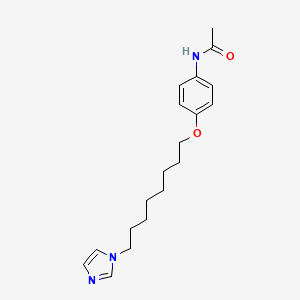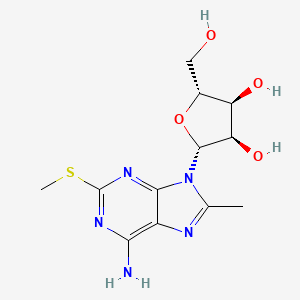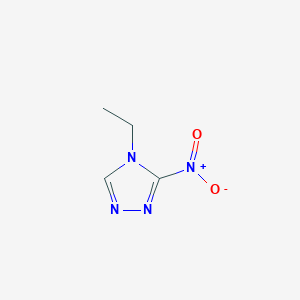
4-Ethyl-3-nitro-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-nitro-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is characterized by the presence of an ethyl group at the fourth position and a nitro group at the third position of the triazole ring. Triazoles are known for their broad spectrum of biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Ethyl-3-nitro-4H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the alkylation of 3-nitro-1,2,4-triazolate anions with diethyl sulfate in an aqueous medium. The reaction conditions, such as temperature and the ratio of starting reagents, play a crucial role in determining the yield and selectivity of the desired product .
Industrial production methods often involve the use of copper-catalyzed cross-couplings, which are known for their efficiency, low toxicity, and good functional tolerance .
Chemical Reactions Analysis
4-Ethyl-3-nitro-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: Alkylation reactions with alkylating agents like diethyl sulfate lead to the formation of N(1)-, N(2)-, and N(4)-substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form various oxidized derivatives.
Common reagents used in these reactions include diethyl sulfate for alkylation and reducing agents like hydrogen gas or metal hydrides for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethyl-3-nitro-4H-1,2,4-triazole has a wide range of scientific research applications:
Medicinal Chemistry: Triazoles are known for their antimicrobial, anticancer, and antiviral activities.
Material Science: Triazoles are used in the synthesis of high-energy materials and explosives due to their stability and energetic properties.
Biological Research: The compound can be used to study enzyme inhibition and receptor binding due to its ability to form non-covalent bonds with biological targets.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-nitro-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring facilitates the formation of non-covalent bonds, which can inhibit enzyme activity or modulate receptor function. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4-Ethyl-3-nitro-4H-1,2,4-triazole can be compared with other similar compounds such as:
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its high-energy properties and stability.
1,2,3-Triazoles: These compounds have similar biological activities but differ in their nitrogen atom arrangement.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
139339-81-4 |
|---|---|
Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
4-ethyl-3-nitro-1,2,4-triazole |
InChI |
InChI=1S/C4H6N4O2/c1-2-7-3-5-6-4(7)8(9)10/h3H,2H2,1H3 |
InChI Key |
RPOXUKOILFNYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NN=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


